JMV 2959

Beschreibung

Eigenschaften

IUPAC Name |

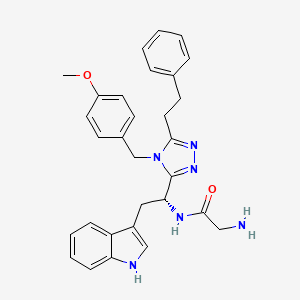

2-amino-N-[(1R)-2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N6O2/c1-38-24-14-11-22(12-15-24)20-36-28(16-13-21-7-3-2-4-8-21)34-35-30(36)27(33-29(37)18-31)17-23-19-32-26-10-6-5-9-25(23)26/h2-12,14-15,19,27,32H,13,16-18,20,31H2,1H3,(H,33,37)/t27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSZELOMMMKWTM-HHHXNRCGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=NN=C2C(CC3=CNC4=CC=CC=C43)NC(=O)CN)CCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CN2C(=NN=C2[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)CN)CCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of JMV 2959: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

JMV 2959 is a potent and selective antagonist of the Growth Hormone Secretagogue Receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1] This receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, including the regulation of appetite, metabolism, and growth hormone release. The unique pharmacological properties of this compound, including its ability to modulate the high constitutive activity of GHS-R1a, have made it a valuable tool for investigating the physiological roles of the ghrelin system and a potential therapeutic agent for various disorders, including obesity and substance use disorders. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding affinity, functional antagonism, and impact on downstream signaling pathways.

Core Mechanism of Action: GHS-R1a Antagonism

This compound functions primarily as a competitive antagonist at the GHS-R1a. It effectively blocks the binding of the endogenous agonist, ghrelin, as well as other synthetic agonists, thereby inhibiting receptor activation.

Binding Affinity

This compound exhibits a high affinity for the GHS-R1a. Quantitative analysis from competitive binding assays has determined its inhibitory constant (IC50) and binding affinity (Kb).

| Parameter | Value | Cell Line | Radioligand | Reference |

| IC50 | 32 nM | LLC-PK1 cells | Not Specified | [1] |

| Kb | 19 nM | Not Specified | Not Specified |

Functional Antagonism

This compound effectively antagonizes ghrelin-induced signaling. Its antagonist properties have been characterized through various functional assays that measure the downstream consequences of GHS-R1a activation.

Inhibition of Calcium Mobilization

Activation of the Gαq/11 pathway by GHS-R1a leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the production of inositol trisphosphate (IP3). IP3 triggers the release of intracellular calcium (Ca2+). This compound has been shown to inhibit ghrelin-induced calcium mobilization in a dose-dependent manner. While this compound itself does not induce intracellular calcium mobilization, it effectively blocks the response to ghrelin and other GHS-R1a agonists.

| Assay | Effect of this compound | Cell Line | Agonists Tested |

| Calcium Mobilization | Dose-dependent inhibition of agonist-induced Ca2+ release | HEK-GHSR-1a-EGFP | Ghrelin, MK-0677, L692,585 |

Modulation of Downstream Signaling Pathways

The antagonistic action of this compound extends to other signaling cascades initiated by GHS-R1a activation. The receptor is known to signal through multiple pathways, including the β-arrestin pathway, which is involved in receptor desensitization and internalization.

-

Gαq/11 Pathway: this compound blocks the Gαq/11-mediated activation of PLC, leading to the inhibition of inositol phosphate accumulation and subsequent calcium release.

-

β-Arrestin Pathway: While detailed studies on this compound's effect on β-arrestin recruitment are not extensively available in the provided search results, its classification as a full antagonist suggests it would likely inhibit agonist-induced β-arrestin recruitment and subsequent receptor internalization.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action of this compound and the experimental approaches used to characterize it, the following diagrams have been generated using the DOT language.

Caption: GHS-R1a signaling pathway and the inhibitory action of this compound.

Caption: Workflow for a typical calcium mobilization assay to assess this compound antagonism.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize the mechanism of action of this compound.

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (IC50, Ki) of this compound for the GHS-R1a.

Cell Line: HEK293 cells stably expressing human GHS-R1a.

Radioligand: Typically, [125I]-His9-ghrelin is used.

Protocol Outline:

-

Membrane Preparation:

-

Culture HEK293-GHS-R1a cells to confluency.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in binding buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

-

Add increasing concentrations of unlabeled this compound.

-

Add a fixed concentration of [125I]-His9-ghrelin.

-

For total binding, omit the unlabeled this compound.

-

For non-specific binding, add a high concentration of unlabeled ghrelin.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Intracellular Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced intracellular calcium release.

Cell Line: HEK293 cells stably expressing GHS-R1a.

Calcium Indicator: A fluorescent calcium indicator such as Fluo-4 AM.

Protocol Outline:

-

Cell Plating:

-

Plate HEK293-GHS-R1a cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium indicator (e.g., Fluo-4 AM) and a component like probenecid to prevent dye leakage.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the cells to take up the dye.

-

-

Compound Incubation:

-

Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Add this compound at various concentrations to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

Agonist Stimulation and Measurement:

-

Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Establish a baseline fluorescence reading.

-

Inject a fixed concentration of a GHS-R1a agonist (e.g., ghrelin) into the wells.

-

Immediately begin kinetic measurement of fluorescence intensity (Excitation ~490 nm, Emission ~525 nm) over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response of the agonist alone.

-

Plot the normalized response against the logarithm of the this compound concentration to determine the IC50 value.

-

Conclusion

This compound is a well-characterized, high-affinity antagonist of the GHS-R1a. Its mechanism of action involves the direct blockade of agonist binding to the receptor, leading to the inhibition of downstream signaling pathways, most notably the Gαq/11-mediated calcium mobilization cascade. The detailed experimental protocols provided in this guide serve as a foundation for the continued investigation of the ghrelin system and the development of novel therapeutics targeting the GHS-R1a. The use of this compound as a research tool will undoubtedly continue to yield valuable insights into the multifaceted roles of this important receptor in health and disease.

References

JMV 2959: A Technical Guide to a Potent Ghrelin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JMV 2959, a potent and selective antagonist for the growth hormone secretagogue receptor type 1a (GHS-R1a), also known as the ghrelin receptor. This document details the core function, quantitative pharmacological data, experimental methodologies, and the underlying signaling pathways affected by this compound.

Core Function of this compound

This compound is a 1,2,4-triazole-derived small molecule that acts as a competitive antagonist at the GHS-R1a.[1][2] The ghrelin receptor is a G-protein coupled receptor (GPCR) with a high degree of constitutive activity, meaning it can signal without being bound by its natural ligand, ghrelin.[3] Ghrelin, often termed the "hunger hormone," is an octanoylated peptide primarily produced in the stomach that plays a crucial role in stimulating appetite, food intake, and growth hormone release.[2][4]

This compound effectively blocks the binding of ghrelin and other synthetic agonists to the GHS-R1a, thereby inhibiting its downstream signaling.[1][2] Its antagonistic properties have been demonstrated in a variety of in vitro and in vivo models, where it has been shown to reduce food intake stimulated by both ghrelin and fasting.[1][5][6] Beyond its effects on appetite, this compound has been investigated for its potential therapeutic applications in areas such as addiction and substance use disorders, where it has been shown to blunt the rewarding effects of drugs like cocaine and opioids.[7][8][9]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various pharmacological assays.

Table 1: In Vitro Binding Affinity and Functional Potency

| Parameter | Value | Assay Type | Cell Line/System | Reference |

| IC50 | 32 nM | Competitive Binding Assay ([125I]-Ghrelin) | - | [1][10][11] |

| Kb | 19 nM | - | - | [1] |

Table 2: In Vivo Efficacy in Rodent Models

| Species | Dose | Route of Administration | Effect | Reference |

| Rat | 160 µg/kg | Subcutaneous (s.c.) | Reduced hexarelin-induced food intake | [1] |

| Mouse | 9 mg/kg | - | Decreased ethanol and food intake | [5] |

| Mouse | 12 mg/kg | - | Decreased ethanol, water, and food intake | [5] |

| Rat | 1 and 2 mg/kg | Intraperitoneal (i.p.) | Suppressed cue-reinforced oxycodone-seeking | [7][9] |

| Rat | 2 mg/kg | Intraperitoneal (i.p.) | Suppressed cue-reinforced cocaine-seeking | [9] |

| Rat | 6 mg/kg | - | Prevented morphine memory reconsolidation | [12][13] |

Ghrelin Receptor Signaling Pathways

The ghrelin receptor (GHS-R1a) is known for its complex and promiscuous signaling, coupling to multiple G-protein subtypes to elicit a range of physiological responses.[3][14] The primary signaling cascade initiated by ghrelin binding is through the Gαq protein.[3][15] However, evidence also supports coupling to Gαi/o and Gα12/13, as well as β-arrestin-mediated pathways.[14][15]

Caption: Ghrelin receptor (GHS-R1a) signaling pathways and antagonism by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key in vitro assays used to characterize this compound.

Competitive Radioligand Binding Assay

This assay determines the ability of a test compound, such as this compound, to compete with a radiolabeled ligand for binding to the GHS-R1a.

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell membranes from a stable cell line overexpressing the human GHS-R1a (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.

-

Assay Buffer: A typical assay buffer consists of 25 mM HEPES (pH 7.4), 1 mM CaCl₂, 5 mM MgCl₂, 2.5 mM EDTA, and 0.4% BSA.[16]

-

Incubation: The assay is performed in a 96-well plate format. To each well, the following are added in sequence:

-

25 µL of assay buffer or unlabeled ghrelin for determining non-specific binding.

-

25 µL of the radioligand (e.g., [125I]-Ghrelin) at a concentration close to its Kd value.[16]

-

50 µL of diluted test compound (this compound) at various concentrations.

-

100 µL of the diluted cell membranes.

-

-

Incubation Conditions: The plate is incubated for 60 minutes at 27°C to allow the binding to reach equilibrium.[16]

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.[16]

-

Quantification: The radioactivity retained on the filters is quantified using a gamma or scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve, from which the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a key second messenger in the Gαq signaling pathway.[17]

Caption: Workflow for an intracellular calcium mobilization assay.

Methodology:

-

Cell Culture: GHS-R1a expressing cells (e.g., HEK-GHSR-1a-EGFP) are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured until they form a confluent monolayer.[18]

-

Dye Loading: The culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Krebs buffer) for a specified time (e.g., 60 minutes) at 37°C.[19] This allows the dye to enter the cells.

-

Antagonist Pre-incubation: After washing to remove excess dye, cells are pre-incubated with varying concentrations of this compound for a period (e.g., 1 hour) to allow the antagonist to bind to the receptors.[18]

-

Agonist Stimulation: The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation). A baseline fluorescence reading is taken before the automated addition of a GHS-R1a agonist (e.g., ghrelin or MK-0677) at a concentration that elicits a submaximal response (e.g., EC80).[18]

-

Fluorescence Measurement: Fluorescence intensity is measured kinetically immediately after agonist addition. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.[20]

-

Data Analysis: The peak fluorescence response is measured for each concentration of this compound. The data are then normalized to the response of the agonist alone and plotted against the logarithm of the antagonist concentration. A dose-response curve is fitted to determine the IC50 value for the antagonist.

Conclusion

This compound is a well-characterized and potent antagonist of the ghrelin receptor, GHS-R1a. Its ability to block the complex signaling cascades initiated by this receptor makes it an invaluable tool for researchers investigating the physiological roles of the ghrelin system. The data and protocols presented in this guide provide a comprehensive resource for scientists and drug development professionals working with this compound and its target. Further research into the nuanced effects of this compound on biased signaling and in various disease models will continue to elucidate its full therapeutic potential.

References

- 1. Ghrelin Receptor Antagonist, this compound - Calbiochem | 345888 [merckmillipore.com]

- 2. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of this compound, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Beyond Hunger: The Structure, Signaling, and Systemic Roles of Ghrelin [mdpi.com]

- 5. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 9. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound ≥97% (HPLC), powder, Ghrelin receptor antagonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. resources.revvity.com [resources.revvity.com]

- 17. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 18. researchgate.net [researchgate.net]

- 19. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

JMV 2959: A Comprehensive Technical Guide to a Potent Ghrelin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

JMV 2959 is a potent and selective non-peptidic antagonist of the growth hormone secretagogue receptor type 1a (GHS-R1a), also known as the ghrelin receptor.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed summaries of its biological activity, including its mechanism of action and effects in preclinical models, are presented. This document also includes illustrative signaling pathways and experimental workflows, along with structured tables of quantitative data to serve as a valuable resource for researchers in the fields of metabolism, neuroscience, and drug development.

Chemical Structure and Physicochemical Properties

This compound is a complex small molecule featuring a 1,2,4-triazole core, which is a key scaffold for its interaction with the ghrelin receptor.[1]

Chemical Structure:

-

IUPAC Name: N-(1-(4-(4-methoxybenzyl)-5-phenethyl-4H-1,2,4-triazol-3-yl)-2-(1H-indol-3-yl)ethyl)-2-aminoacetamide[1]

-

Molecular Formula: C₃₀H₃₂N₆O₂[2]

-

Molecular Weight: 508.61 g/mol [2]

-

CAS Number: 925238-89-7[2]

Physicochemical Properties:

A summary of the known physicochemical properties of this compound is provided in Table 1.

| Property | Value |

| Appearance | White to off-white solid[2] |

| Solubility | In Vitro: - DMSO: 25 mg/mL (49.15 mM) (requires sonication and warming)- H₂O: < 0.1 mg/mL (insoluble)[2] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 yearsIn Solvent: -80°C for 6 months, -20°C for 1 month[2] |

Mechanism of Action and Pharmacology

This compound functions as a competitive antagonist at the GHS-R1a. The ghrelin receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand ghrelin, stimulates various downstream signaling pathways.

Signaling Pathway of the Ghrelin Receptor (GHS-R1a) and the Antagonistic Action of this compound:

The following diagram illustrates the primary signaling cascade initiated by ghrelin binding to GHS-R1a and how this compound blocks this process.

Pharmacological Profile:

This compound has been characterized primarily through in vitro and in vivo studies. A summary of its key pharmacological parameters is presented in Table 2.

| Parameter | Species/System | Value | Assay Type |

| IC₅₀ | Rat | 32 nM[2] | Competitive inhibition of ghrelin binding |

Biological Activity and Preclinical Data

This compound has been investigated in various preclinical models to assess its effects on food intake, body weight, and other physiological processes regulated by the ghrelin system.

In Vivo Efficacy:

-

Food Intake: this compound has been shown to reduce food intake in rats. When administered alone, it does not significantly alter baseline food consumption; however, it effectively blocks the orexigenic (appetite-stimulating) effects of ghrelin and ghrelin receptor agonists.[3][4]

-

Body Weight: In studies involving chronic administration, this compound has been observed to cause a reduction in body weight gain.[5]

-

Locomotor Activity: Administration of this compound has been reported to decrease locomotor activity in rats.[3]

A summary of in vivo study findings is presented in Table 3.

| Study Type | Animal Model | Dosage and Administration | Key Findings |

| Food Intake | Rat | 6 mg/kg, intraperitoneal (i.p.)[5] | Significantly reduced food intake compared to the saline group on the first and second days of administration.[5] |

| Locomotor Activity | Rat | 6 mg/kg, i.p.[3] | Significantly altered locomotor activity.[3] |

| Conditioned Place Preference (CPP) | Rat | 6 mg/kg, i.p.[5] | Significantly reduced environmental cue-induced CPP for morphine.[5] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. The following sections outline typical protocols for evaluating the activity of this compound.

4.1. Radioligand Competition Binding Assay

This assay is used to determine the binding affinity of this compound for the GHS-R1a.

-

Objective: To determine the IC₅₀ and subsequently the Kᵢ of this compound for the GHS-R1a.

-

Materials:

-

Membrane preparations from cells stably expressing the human GHS-R1a.

-

Radiolabeled ghrelin (e.g., [¹²⁵I]-His⁹-ghrelin).

-

This compound at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA).

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

In a 96-well plate, add membrane preparation, radiolabeled ghrelin (at a concentration close to its Kₔ), and varying concentrations of this compound.

-

For total binding, omit this compound. For non-specific binding, add a high concentration of unlabeled ghrelin.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

-

Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

4.2. In Vivo Food Intake Study

This protocol is designed to assess the effect of this compound on food intake in rodents.

-

Objective: To evaluate the anorectic potential of this compound.

-

Materials:

-

Procedure:

-

Acclimatize rats to individual housing in metabolic cages for several days.

-

On the day of the experiment, fast the animals for a predetermined period (e.g., 18 hours) to stimulate appetite.

-

Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).

-

Provide a pre-weighed amount of food to each animal.

-

Measure cumulative food intake at various time points (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food.

-

Analyze the data to compare food intake between the this compound-treated and vehicle-treated groups.

-

Experimental Workflow for In Vivo Food Intake Study:

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, it is described as a 1,2,4-triazole derivative.[3] The synthesis would likely involve a multi-step process culminating in the formation of the triazole ring and subsequent functional group manipulations to attach the side chains. A review article mentions a peptidomimetic approach was used in its discovery.[1]

Conclusion

This compound is a valuable research tool for investigating the physiological roles of the ghrelin system. Its potent and selective antagonism of the GHS-R1a makes it a suitable candidate for studies on appetite regulation, energy homeostasis, and potentially for exploring therapeutic interventions in metabolic and substance use disorders. This technical guide provides a foundational understanding of this compound, and it is anticipated that further research will continue to elucidate its pharmacological profile and therapeutic potential.

References

- 1. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of this compound, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse [frontiersin.org]

- 5. frontiersin.org [frontiersin.org]

An In-depth Technical Guide to GHS-R1a Receptor Signaling Pathways and the Pharmacological Profile of JMV 2959

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Growth Hormone Secretagogue Receptor 1a (GHS-R1a), also known as the ghrelin receptor, is a G protein-coupled receptor (GPCR) that plays a pivotal role in a diverse range of physiological processes. Primarily recognized for its role in regulating growth hormone secretion and energy homeostasis, the GHS-R1a has emerged as a significant therapeutic target for metabolic disorders, and more recently, for conditions related to addiction and reward pathways. This technical guide provides a comprehensive overview of the GHS-R1a signaling cascades and delves into the pharmacological characteristics of JMV 2959, a key antagonist used to probe the function of this receptor.

The GHS-R1a Receptor and its Endogenous Ligand

The GHS-R1a is a 366-amino acid protein characterized by seven transmembrane domains. It is most notably activated by ghrelin, a 28-amino acid peptide hormone predominantly produced in the stomach. A unique feature of ghrelin is the n-octanoylation of its third serine residue, a post-translational modification essential for its high-affinity binding and activation of GHS-R1a.

One of the most remarkable features of the GHS-R1a is its high level of constitutive activity, estimated to be around 50% of its maximal response even in the absence of an agonist.[1] This intrinsic, ligand-independent signaling has significant physiological implications and provides a rationale for the development of inverse agonists as therapeutic agents.

GHS-R1a Receptor Signaling Pathways

Upon activation by ghrelin, or through its constitutive activity, the GHS-R1a can couple to several intracellular signaling pathways, leading to a variety of cellular responses. The primary signaling cascades are detailed below.

Canonical Gαq/11 Pathway

The most well-characterized signaling pathway for GHS-R1a involves its coupling to the Gαq/11 family of G proteins.[1] This initiates a cascade of intracellular events:

-

Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates phospholipase C.

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C.

This pathway is fundamental to many of the physiological effects of ghrelin, including the stimulation of growth hormone secretion.[1]

References

The Role of Ghrelin Signaling in Addiction and the Therapeutic Potential of JMV 2959: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intricate neurobiology of addiction involves a complex interplay of genetic, environmental, and neurochemical factors. Among the promising therapeutic targets, the ghrelin signaling system has garnered significant attention for its role in modulating reward pathways. Ghrelin, a peptide hormone primarily known for its orexigenic effects, also plays a crucial role in the reinforcing properties of various drugs of abuse. This technical guide provides a comprehensive overview of the role of ghrelin signaling in addiction and explores the preclinical evidence supporting the use of the ghrelin receptor antagonist, JMV 2959, as a potential pharmacotherapy for substance use disorders. This document details the underlying signaling pathways, summarizes quantitative data from key preclinical studies, and provides in-depth experimental methodologies for researchers in the field.

Introduction: Ghrelin and the Neurobiology of Reward

Ghrelin, a 28-amino acid peptide produced predominantly by the stomach, is the endogenous ligand for the growth hormone secretagogue receptor type 1a (GHS-R1a).[1] While initially identified for its potent growth hormone-releasing and appetite-stimulating effects, emerging evidence has implicated ghrelin signaling in the brain's reward circuitry.[2] The GHS-R1a is expressed in key reward-related brain regions, including the ventral tegmental area (VTA) and the nucleus accumbens (NAc), areas central to the reinforcing effects of both natural rewards and drugs of abuse.[3][4]

Ghrelin's influence on reward processing is largely mediated through its interaction with the mesolimbic dopamine system.[5] Administration of ghrelin has been shown to increase dopamine release in the NAc, a neurochemical event strongly associated with the rewarding effects of addictive substances.[6] This modulation of dopamine signaling by ghrelin suggests that the ghrelin system may represent a common pathway through which both food and drug rewards are processed, making it a compelling target for addiction pharmacotherapies.[1]

The Ghrelin Signaling Pathway in Addiction

The binding of acylated ghrelin to the GHS-R1a, a G-protein coupled receptor, initiates a cascade of intracellular signaling events that ultimately modulate neuronal activity and neurotransmitter release. In the context of addiction, the Gq-protein-mediated pathway is of particular interest.

As depicted in the diagram, ghrelin binding to GHS-R1a activates the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These downstream signaling events converge to enhance the excitability of dopamine neurons in the VTA, leading to increased dopamine release in the NAc. This neurochemical cascade is believed to underlie the ability of ghrelin to potentiate the rewarding and reinforcing effects of addictive drugs.

This compound: A Potent GHS-R1a Antagonist

This compound is a potent and selective non-peptide antagonist of the GHS-R1a receptor.[7] Its ability to block ghrelin-induced signaling makes it a valuable tool for investigating the role of the ghrelin system in addiction and a promising therapeutic candidate.

Pharmacological Profile of this compound

| Parameter | Value | Reference |

| Target | Growth Hormone Secretagogue Receptor 1a (GHS-R1a) | [7] |

| Action | Antagonist | [7] |

| IC₅₀ | 32 nM (in a binding assay) | [7][8] |

| K_b_ | 19 nM | [7] |

Preclinical Efficacy of this compound in Addiction Models

A substantial body of preclinical evidence demonstrates the efficacy of this compound in reducing the rewarding and reinforcing effects of various drugs of abuse. These studies typically employ behavioral paradigms such as drug self-administration and conditioned place preference (CPP).

Alcohol

Ghrelin signaling has been strongly implicated in alcohol use disorder.[9] Preclinical studies consistently show that this compound reduces alcohol consumption and seeking behaviors.

| Study Type | Animal Model | This compound Dose(s) | Key Findings | Reference(s) |

| Voluntary Alcohol Consumption | Wistar Rats | 1 and 3 mg/kg | Significantly decreased voluntary alcohol intake, with a more pronounced effect after five months of alcohol exposure. | [10] |

| Alcohol Deprivation Effect | Wistar Rats | 3 mg/kg | Prevented the alcohol deprivation effect (relapse-like drinking). | [10] |

| Binge-like Drinking | C57BL/6J Mice | 12 and 15 mg/kg | Reduced binge-like alcohol intake in high-drinking mice. | [11] |

Stimulants (Cocaine and Methamphetamine)

The ghrelin system also modulates the rewarding effects of psychostimulants. This compound has been shown to attenuate behaviors associated with cocaine and methamphetamine reward and seeking.

| Study Type | Animal Model | Drug of Abuse | this compound Dose(s) | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Self-Administration | Sprague-Dawley Rats | Cocaine (0.25 mg/kg/infusion) | 0.5, 1, 2 mg/kg | Did not significantly reduce the number of cocaine infusions. |[12][13] | | Cue-Induced Seeking | Sprague-Dawley Rats | Cocaine | 2 mg/kg | Significantly decreased the number of active lever presses, indicating reduced seeking. |[12][13] | | Self-Administration | Wistar Rats | Methamphetamine (0.09 mg/kg/infusion) | 3 mg/kg | Significantly reduced the number of active lever presses and methamphetamine intake. |[7] | | Conditioned Place Preference | Wistar Rats | Methamphetamine (2 mg/kg) | 1 and 3 mg/kg | Dose-dependently reduced the expression of methamphetamine-induced CPP. |[7] | | Relapse-like Behavior | Wistar Rats | Methamphetamine | 3 mg/kg | Reduced active lever pressing during a relapse test to 31.7% of baseline. |[7] |

Opioids (Oxycodone and Morphine)

The role of ghrelin in opioid addiction is an active area of research. Studies with this compound suggest its potential to reduce opioid seeking and the rewarding effects of opioids.

| Study Type | Animal Model | Drug of Abuse | this compound Dose(s) | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Self-Administration | Sprague-Dawley Rats | Oxycodone (0.1 mg/kg/infusion) | 0.5, 1, 2 mg/kg | Did not significantly reduce the number of oxycodone infusions. |[12][13] | | Cue-Induced Seeking | Sprague-Dawley Rats | Oxycodone | 1 and 2 mg/kg | Significantly decreased the number of active lever presses, indicating reduced seeking. |[12][13] | | Conditioned Place Preference | Rats | Morphine (10 mg/kg) | 6 mg/kg | Significantly reduced the expression of morphine-induced CPP after memory reconsolidation. |[11] |

Cannabinoids (THC)

Ghrelin signaling also appears to be involved in the rewarding effects of cannabinoids. This compound has shown efficacy in reducing THC-induced reward.

| Study Type | Animal Model | Drug of Abuse | this compound Dose(s) | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Conditioned Place Preference | Wistar Rats | THC (0.3 mg/kg) | 1 and 3 mg/kg | Dose-dependently attenuated the expression of THC-induced CPP. |[8] | | Intravenous Self-Administration | Wistar Rats | WIN55,212-2 (synthetic cannabinoid) | 3 mg/kg | Significantly reduced the number of active lever presses and infusions. |[8] |

Nicotine

The interaction between ghrelin and the nicotinic acetylcholine system suggests a role for ghrelin in nicotine addiction. This compound has been shown to attenuate nicotine-induced behaviors.

| Study Type | Animal Model | this compound Dose(s) | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | | Locomotor Sensitization | Rats | 3 and 6 mg/kg | Significantly attenuated the development of nicotine-induced locomotor sensitization. |[5] | | Dopamine Release | In vitro (rat striatal slices) | N/A (used GHRP-6, another GHS-R1a antagonist) | Ghrelin-induced dopamine release was reversed by a GHS-R1a antagonist. |[14] |

Detailed Experimental Protocols

To facilitate reproducibility and further research, this section provides detailed methodologies for key preclinical experiments cited in the literature.

Intravenous Catheterization for Self-Administration Studies

This protocol is essential for studies involving intravenous drug self-administration in rodents.

Materials:

-

Anesthesia (e.g., isoflurane) and vaporizer

-

Surgical instruments (scalpels, forceps, scissors, hemostats)

-

Sutures (e.g., 4-0 silk)

-

Intravenous catheter (e.g., PE50 tubing connected to a 22-gauge cannula)

-

Heparinized saline

-

Analgesics and antibiotics

-

Heating pad for recovery

Procedure:

-

Anesthesia and Preparation: Anesthetize the rat using isoflurane. Shave the surgical areas on the back and neck. Administer a pre-operative analgesic.[1]

-

Incisions: Make a small incision on the back between the scapulae and a second incision over the right jugular vein.[1][8]

-

Catheter Tunneling: Tunnel the catheter subcutaneously from the ventral incision to the dorsal incision.

-

Vein Isolation and Catheter Insertion: Carefully isolate the jugular vein. Make a small incision in the vein and insert the catheter, advancing it towards the heart.[8]

-

Securing the Catheter: Secure the catheter in the vein with sutures.

-

Exteriorization and Closure: Exteriorize the end of the catheter through the dorsal incision. Close both incisions with sutures or wound clips.[1]

-

Post-operative Care: Allow the animal to recover on a heating pad. Administer post-operative antibiotics and analgesics. Flush the catheter daily with heparinized saline to maintain patency.[1]

Conditioned Place Preference (CPP)

The CPP paradigm is used to assess the rewarding properties of a drug by pairing its effects with a specific environment.

Apparatus:

-

A three-chamber apparatus with distinct visual and tactile cues in the two outer chambers, separated by a central, neutral compartment. Removable partitions are used to confine the animal to a specific chamber.

Procedure:

-

Pre-Conditioning (Habituation): On day 1, place the animal in the central compartment and allow it to freely explore all three chambers for a set period (e.g., 15-20 minutes). Record the time spent in each chamber to establish baseline preference.[15]

-

Conditioning (4-8 days):

-

On drug-pairing days, administer the drug of abuse (e.g., methamphetamine, 2 mg/kg, i.p.) and confine the animal to one of the outer chambers for a set duration (e.g., 30 minutes).[7][16]

-

On vehicle-pairing days, administer the vehicle (e.g., saline) and confine the animal to the opposite outer chamber for the same duration. The pairings are typically done on alternate days.[15]

-

-

Post-Conditioning (Test): One day after the final conditioning session, place the animal in the central compartment and allow it to freely explore all three chambers for the same duration as the pre-conditioning phase. Record the time spent in each chamber.[15]

-

Data Analysis: A significant increase in the time spent in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning test indicates a conditioned place preference.[15]

In Vivo Microdialysis for Dopamine Measurement

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.

Procedure:

-

Stereotaxic Surgery: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens).

-

Recovery: Allow the animal to recover from surgery for several days.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe into the guide cannula.

-

Perfusion and Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.[17][18]

-

Drug Administration and Sample Collection: Administer the drug of interest (e.g., ghrelin or a drug of abuse) and continue to collect dialysate samples.

-

Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[17]

Clinical Perspectives and Future Directions

While the preclinical data for this compound are promising, clinical data on this specific compound in addiction are not yet available. However, studies with other ghrelin receptor antagonists, such as PF-5190457, have provided valuable insights into the translational potential of this therapeutic strategy. A phase IIa study of PF-5190457 in individuals with alcohol use disorder did not find a reduction in cue-elicited alcohol craving, but it did reduce the number of virtual calories selected in a virtual reality environment, suggesting an effect on reward-related decision-making.[19] Another study showed that PF-5190457 reduced alcohol craving during a cue-reactivity procedure in heavy drinkers.[9] These findings, although mixed, support the continued investigation of ghrelin receptor antagonism as a treatment for addiction.

Future research should focus on:

-

Conducting clinical trials with this compound to assess its safety, tolerability, and efficacy in individuals with substance use disorders.

-

Investigating the effects of this compound on other aspects of addiction, such as withdrawal symptoms and cognitive function.

-

Exploring the potential for combination therapies that target the ghrelin system alongside other neurochemical pathways involved in addiction.

Conclusion

The ghrelin signaling system plays a significant role in the neurobiology of addiction by modulating the brain's reward pathways, primarily through its interaction with the mesolimbic dopamine system. The GHS-R1a antagonist, this compound, has demonstrated robust preclinical efficacy in reducing the rewarding and reinforcing effects of a wide range of addictive substances, including alcohol, stimulants, opioids, and cannabinoids. The comprehensive data summarized in this guide, along with the detailed experimental protocols, provide a strong foundation for further research and development of this compound and other ghrelin-based therapies as novel treatments for substance use disorders. The translation of these promising preclinical findings into clinical applications holds the potential to address a significant unmet medical need in the field of addiction medicine.

References

- 1. daneshyari.com [daneshyari.com]

- 2. mdpi.com [mdpi.com]

- 3. d-nb.info [d-nb.info]

- 4. Ghrelin and nicotine stimulate equally the dopamine release in the rat amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacologic Antagonism of Ghrelin Receptors Attenuates Development of Nicotine Induced Locomotor Sensitization in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Cannabinoid-Induced Conditioned Place Preference, Intravenous Self-Administration, and Behavioral Stimulation Influenced by Ghrelin Receptor Antagonism in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The novel ghrelin receptor inverse agonist PF-5190457 administered with alcohol: preclinical safety experiments and a phase 1b human laboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chronic methamphetamine self-administration alters cognitive flexibility in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Magyar Tudományos Művek Tára [m2.mtmt.hu]

- 15. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 16. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]

- 17. Antagonism of the Kappa Opioid Receptor Attenuates THC-Induced Place Aversions in Adult Male Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. A randomized, double-blind, placebo-controlled study of a GHSR blocker in people with alcohol use disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to JMV 2959 for Investigating Food Intake and Obesity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JMV 2959, a critical pharmacological tool used in the investigation of food intake, appetite regulation, and obesity. We will explore its mechanism of action, summarize key preclinical findings, and provide detailed experimental protocols for its use in research settings.

Introduction: Targeting the Ghrelin System

Ghrelin, often termed the "hunger hormone," is a peptide primarily produced in the stomach that potently stimulates appetite. Its effects are mediated through the growth hormone secretagogue receptor type 1a (GHSR-1a), which is highly expressed in key brain regions controlling energy balance, such as the hypothalamus.[1][2] The ghrelin-GHSR-1a signaling pathway is a primary target for the development of therapeutics aimed at treating obesity and metabolic disorders.[3][4]

This compound is a potent, selective, and centrally active non-peptide antagonist of the GHSR-1a.[3][5] Its ability to block ghrelin's orexigenic (appetite-stimulating) effects makes it an invaluable tool for dissecting the role of this system in both homeostatic and hedonic feeding, as well as a potential therapeutic candidate.[1][6]

Core Pharmacology of this compound

This compound is a 1,2,4-triazole derived compound that effectively blocks the GHSR-1a receptor. Its fundamental pharmacological properties have been characterized in various in vitro assays.

| Parameter | Value | Assay Type | Citation |

| IC₅₀ | 32 nM | Binding Assay | [5] |

Mechanism of Action

This compound exerts its effects by competitively binding to the GHSR-1a, thereby preventing the endogenous ligand, ghrelin, from activating its downstream signaling cascades.

The primary mechanism involves the disruption of G-protein signaling within hypothalamic neurons.[2] When ghrelin activates the GHSR-1a, it stimulates orexigenic Neuropeptide Y (NPY) and Agouti-related peptide (AgRP) neurons while inhibiting anorexigenic Pro-opiomelanocortin (POMC) neurons, leading to an overall increase in appetite.[7] this compound blocks this initial activation step.

Interestingly, the pharmacology of GHSR-1a is complex. In the absence of ghrelin, this compound can act as a partial agonist. It has also been shown to prevent the internalization of the GHSR-1a receptor, which may prevent receptor desensitization.

Figure 1. Simplified signaling pathway of ghrelin and the inhibitory action of this compound.

Beyond homeostatic hunger, this compound also attenuates the rewarding properties of palatable foods. Studies have shown it can reduce the motivation of animals to work for sugar rewards, indicating an effect on the hedonic, or pleasure-driven, aspects of eating.[3]

Preclinical Efficacy in Food Intake and Obesity Models

This compound has been evaluated in numerous preclinical models, demonstrating its potential to reduce food intake and body weight. The effects can vary based on the animal model, dosage, and experimental conditions.

Table 1: Effect of this compound on Food Intake in Rodents

| Animal Model | This compound Dose & Route | Experimental Condition | Key Finding on Food Intake | Citation |

| Male C57BL/6J Mice | 9 mg/kg, i.p. | Ad libitum access to ethanol and food | Decreased ethanol and food intake, primarily within 4h post-injection. | [8][9] |

| Male C57BL/6J Mice | 12 mg/kg, i.p. | Ad libitum access to ethanol and food | Decreased ethanol, water, and food intake. | [8][9] |

| Rats | 6 mg/kg | Ad libitum access | Significantly decreased food intake on the first two days of treatment. | [1] |

| Lean, DIO, and ob/ob Mice | Not specified | Various | Decreased energy intake across all models. | [10][11][12] |

Table 2: Effect of this compound on Body Weight in Rodents

| Animal Model | This compound Dose & Route | Treatment Duration | Key Finding on Body Weight / Adiposity | Citation |

| ob/ob Obese Mice | Not specified (Repeated admin.) | 6 days | Decreased body weight gain and improved glycemic control. | [10][11] |

| Rats | 6 mg/kg (Repeated admin.) | 3 days | Significantly less weight gain compared to the saline group on day 1. | [1] |

| Male C57BL/6J Mice | 9 mg/kg & 12 mg/kg, i.p. | Daily injections | No significant differences in body weight despite changes in food intake. | [8] |

While some studies show a clear impact on body weight, particularly in genetic or diet-induced obesity models[10][11], others report a reduction in food intake without a corresponding change in total body weight over the study period.[8] This highlights the importance of long-term studies and the analysis of body composition (fat vs. lean mass) to fully understand the metabolic effects.

Key Experimental Protocols

Accurate and reproducible methodologies are crucial for investigating the effects of this compound. Below are two common experimental workflows.

Protocol 1: Assessment of Acute Anorectic Effect in Mice

This protocol is designed to determine the short-term effect of a single dose of this compound on food consumption.

Figure 2. Workflow for an acute experiment measuring the anorectic effect of this compound.

Methodology Details:

-

Animals: Male C57BL/6J mice are commonly used.[8] House animals individually for at least 3-5 days before the experiment to acclimate them to the cages and allow for accurate food intake measurement.

-

Drug Preparation: this compound is typically dissolved in a sterile vehicle such as saline. Ensure the pH of the final solution is near neutral (~7.0) to avoid irritation.[13]

-

Procedure: On the day of the experiment, remove all food for a short period (e.g., 30 minutes) before injection.[14] Administer this compound (e.g., 9-12 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[8][13]

-

Measurement: Immediately after injection, provide a pre-weighed amount of standard chow. Measure the amount of food consumed at set time points, such as 1, 2, 4, and 24 hours, carefully accounting for any spillage.[8][14]

-

Data Analysis: Compare the cumulative food intake between the this compound-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: Chronic Weight Management Study in Diet-Induced Obese (DIO) Mice

This protocol evaluates the long-term efficacy of this compound on body weight and adiposity in a more clinically relevant model of obesity.

Figure 3. Workflow for a chronic study in a diet-induced obesity (DIO) model.

Methodology Details:

-

Obesity Induction: Place mice on a high-fat diet (e.g., 45-60% kcal from fat) for several weeks until a significant increase in body weight compared to chow-fed controls is observed.

-

Group Allocation: Randomize the obese mice into treatment groups: Vehicle control, this compound, and an optional pair-fed group. The pair-fed group receives the same amount of food consumed by the this compound group on the previous day to distinguish between effects from reduced caloric intake versus direct metabolic effects.[11]

-

Treatment: Administer this compound or vehicle daily via a consistent route (e.g., oral gavage or subcutaneous injection) for the duration of the study (e.g., 6 days or longer).[11]

-

Monitoring: Record body weight and food intake daily.

-

Final Analysis: At the end of the study, assess terminal body composition (e.g., using DEXA or by dissecting and weighing fat pads) to determine the effects on adiposity.[10][15] Metabolic parameters like blood glucose and insulin can also be measured.[11]

Conclusion

This compound is a cornerstone tool for research into the ghrelin system's role in energy homeostasis and reward-driven feeding behavior. As a potent GHSR-1a antagonist, it reliably reduces food intake under various conditions, particularly in models of obesity and in response to ghrelin challenges.[1][10] While its effects on body weight can be variable in short-term studies, long-term administration in obese models demonstrates a clear potential for reducing adiposity and improving metabolic health.[11][12] The detailed protocols and summarized data provided in this guide serve as a valuable resource for scientists aiming to utilize this compound to further unravel the complexities of appetite control and develop novel anti-obesity therapeutics.

References

- 1. Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From Belly to Brain: Targeting the Ghrelin Receptor in Appetite and Food Intake Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 345888, Ghrelin Receptor Antagonist, this compound, 97 (HPLC) [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Antagonism of ghrelin receptor reduces food intake and body weight gain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antagonism of ghrelin receptor reduces food intake and body weight gain in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 14. A Novel Non-Peptidic Agonist of the Ghrelin Receptor with Orexigenic Activity In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Selectivity and Binding Affinity of JMV 2959 for GHS-R1a

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective GHS-R1a antagonist, JMV 2959. It details its binding affinity, functional antagonism, and selectivity profile, supported by experimental methodologies and signaling pathway diagrams.

Introduction to this compound

This compound is a potent and selective, non-peptidic antagonist of the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), also known as the ghrelin receptor.[1][2] Developed through a peptidomimetic approach, this 1,2,4-triazole derivative has been instrumental in elucidating the physiological roles of the ghrelin system, particularly in the regulation of appetite, metabolism, and reward pathways.[1][3] Its characterization as a full, unbiased antagonist makes it a valuable tool for in vitro and in vivo studies.[4]

Binding Affinity and Selectivity of this compound

This compound exhibits a high binding affinity for the GHS-R1a. In vitro studies have consistently demonstrated its potent interaction with the receptor.

Table 1: Binding Affinity of this compound for GHS-R1a

| Parameter | Value (nM) | Cell Line | Radioligand | Reference |

| IC₅₀ | 32 | Not Specified | Not Specified | [5] |

| Kᵢ | 19 | Not Specified | Not Specified | [5] |

IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibitory constant.

The selectivity of this compound for GHS-R1a is a key feature that underpins its utility as a research tool. While comprehensive public data on its screening against a wide panel of other receptors is limited, its consistent efficacy in blocking ghrelin-mediated effects in various physiological systems with minimal off-target effects reported in the literature suggests a high degree of selectivity.[3][6][7]

Functional Antagonism at GHS-R1a

This compound acts as a competitive antagonist at the GHS-R1a, effectively blocking the downstream signaling initiated by ghrelin and other GHS-R1a agonists. It has been characterized as a full and unbiased antagonist, indicating that it does not display partial agonist or inverse agonist activity and shows no preference for G-protein-dependent or β-arrestin-dependent signaling pathways.[4]

Table 2: Functional Antagonism of this compound at GHS-R1a

| Assay | Agonist | Effect of this compound | Cell Line | Reference |

| Calcium Mobilization | Ghrelin | Inhibition | HEK-GHSR-1a-EGFP | [8] |

| ERK1/2 Phosphorylation | Ghrelin, MK-0677, L692,585 | Inhibition | HEK-GHSR-1a-EGFP | [8] |

| GHS-R1a Internalization | Ghrelin, MK-0677, L692,585 | Inhibition | HEK-GHSR-1a-EGFP | [8] |

GHS-R1a Signaling Pathways

The GHS-R1a is a G protein-coupled receptor (GPCR) that, upon activation by ghrelin, initiates multiple intracellular signaling cascades. This compound, as an antagonist, blocks these pathways. The primary signaling pathways include:

-

Gαq/11 Pathway: Activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and activation of protein kinase C (PKC).

-

β-Arrestin Pathway: Recruitment of β-arrestin, which can lead to receptor desensitization, internalization, and G protein-independent signaling, such as the activation of the ERK1/2 pathway.

References

- 1. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Pharmacological characterization of the first in class clinical candidate PF‐05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose‐dependent insulin secretion ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a ghrelin receptor inverse agonist for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats [frontiersin.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

JMV 2959 In Vivo Dosage and Administration in Rodent Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of JMV 2959, a potent and selective ghrelin receptor (GHS-R1α) antagonist, in rodent models. The following protocols and data are compiled from various preclinical studies to assist in the design and execution of experiments investigating the therapeutic potential of this compound in areas such as addiction, feeding behavior, and other neurological and metabolic disorders.

Data Presentation: this compound In Vivo Dosages and Effects

The following tables summarize the quantitative data on this compound dosages, administration routes, and observed effects in rat and mouse models.

Table 1: this compound Dosage in Rat Models

| Rodent Strain | Dosage | Administration Route | Vehicle | Key Findings |

| Sprague-Dawley | 0.5, 1, 2 mg/kg | Intraperitoneal (i.p.) | 0.9% NaCl (Saline) | Did not alter cocaine or oxycodone self-administration.[1][2] |

| Sprague-Dawley | 1, 2 mg/kg | Intraperitoneal (i.p.) | 0.9% NaCl (Saline) | Suppressed cue-reinforced oxycodone-seeking.[1][2] |

| Sprague-Dawley | 2 mg/kg | Intraperitoneal (i.p.) | 0.9% NaCl (Saline) | Suppressed cue-reinforced cocaine-seeking.[1][2] |

| Sprague-Dawley | 3 mg/kg | Intraperitoneal (i.p.) | Saline (0.7%) | No significant details on the specific effects were provided in the search results. |

| Sprague-Dawley | 6 mg/kg | Intraperitoneal (i.p.) | Saline (with 2% DMSO) | Impaired reconsolidation of morphine reward memory and prevented relapse.[3] |

| Not Specified | 12 mg/kg/day | Intraperitoneal (i.p.) | Saline | Suppressed intake of rewarding food in a free-choice paradigm.[4] |

| Not Specified | 1 mg/kg | Intraperitoneal (i.p.) | Saline | Used in a conditioned place preference (CPP) experiment.[4] |

Table 2: this compound Dosage in Mouse Models

| Rodent Strain | Dosage | Administration Route | Vehicle | Key Findings |

| C57BL/6J | 9 mg/kg | Not specified | Not specified | Decreased ethanol and food intake.[5] |

| C57BL/6J | 12 mg/kg | Not specified | Not specified | Decreased ethanol, water, and food intake.[5] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound administration in rodent models.

Protocol 1: Preparation and Administration of this compound for Behavioral Studies

Objective: To prepare this compound for intraperitoneal injection in rodents to assess its effects on behavior.

Materials:

-

This compound powder

-

Sterile 0.9% sodium chloride (saline) solution

-

(Optional) Dimethyl sulfoxide (DMSO) for solubility enhancement

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile syringes (1 ml) and needles (25-27 gauge)

-

Analytical balance

Procedure:

-

Calculating the Dose: Determine the required dose of this compound in mg/kg based on the experimental design.

-

Weighing this compound: Accurately weigh the calculated amount of this compound powder using an analytical balance.

-

Dissolving this compound:

-

In Saline: Transfer the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of sterile 0.9% saline to achieve the desired final concentration. Vortex thoroughly until the compound is completely dissolved.[1][4]

-

With DMSO (for higher concentrations): For dosages such as 6 mg/kg, this compound can be dissolved in saline containing 2% DMSO to aid solubility.[3] First, dissolve the this compound in a small volume of DMSO, and then bring it to the final volume with sterile saline.

-

-

Administration:

-

Gently restrain the rodent.

-

Draw the prepared this compound solution into a sterile 1 ml syringe fitted with a 25-27 gauge needle.

-

Perform an intraperitoneal (i.p.) injection into the lower quadrant of the abdomen, being careful to avoid the midline and internal organs.[6]

-

The typical injection volume for mice is < 2-3 ml and should be adjusted based on the animal's weight.[7]

-

-

Timing: Administer this compound at a specified time before the behavioral test. For instance, a 20-minute pretreatment time has been used in locomotor activity studies.[2]

Protocol 2: Cue-Reinforced Drug-Seeking Paradigm

Objective: To evaluate the effect of this compound on the reinstatement of drug-seeking behavior triggered by environmental cues.

Materials:

-

Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light, and an infusion pump.

-

This compound solution (prepared as in Protocol 1).

-

Drug of abuse (e.g., cocaine, oxycodone) for self-administration phase.

-

Catheterization supplies for intravenous self-administration models.

Procedure:

-

Surgery (for IV self-administration): Implant indwelling catheters into the jugular vein of the rats.[2] Allow for a recovery period of approximately 7 days.[2]

-

Self-Administration Training:

-

Allow rats to self-administer the drug (e.g., cocaine 0.75 mg/kg/infusion or oxycodone 0.1 mg/kg/infusion) by pressing the active lever.[2] Each active lever press results in a drug infusion and the presentation of a discrete cue (e.g., a light).

-

Continue training until stable responding is achieved (e.g., consistent number of infusions over the last three sessions).[2]

-

-

Extinction Phase:

-

Following stable self-administration, begin extinction sessions where presses on the active lever no longer result in drug infusion or the presentation of the cue.

-

Continue extinction until responding on the active lever is significantly reduced.

-

-

Reinstatement Test:

-

Administer this compound (e.g., 1 or 2 mg/kg, i.p.) or vehicle at a predetermined time before the test session.[1][2]

-

Place the rats back into the operant chambers.

-

Present the drug-associated cue (e.g., the light) contingent on active lever presses, but no drug is delivered.

-

Record the number of active and inactive lever presses during the session (e.g., 60 minutes).[1][2]

-

-

Data Analysis: Compare the number of active lever presses between the this compound-treated and vehicle-treated groups to determine if this compound attenuates cue-induced drug-seeking.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound as a ghrelin receptor antagonist.

Experimental Workflow for Cue-Reinforced Drug-Seeking

Caption: Workflow for a cue-reinforced drug-seeking experiment.

References

- 1. researchgate.net [researchgate.net]

- 2. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ghrelin increases intake of rewarding food in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 6. rjptsimlab.com [rjptsimlab.com]

- 7. cea.unizar.es [cea.unizar.es]

Application Notes and Protocols for Intraperitoneal Injection of JMV 2959

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and intraperitoneal (i.p.) injection of JMV 2959, a potent and selective antagonist of the ghrelin receptor (GHS-R1a). The information is intended to guide researchers in designing and executing in vivo studies to investigate the physiological roles of the ghrelin system.

Introduction

This compound is a 1,2,4-triazole-derived compound that acts as a potent antagonist of the growth hormone secretagogue receptor type 1a (GHS-R1a), with an IC50 of 32 nM.[1] It is a valuable tool for studying the diverse biological functions mediated by the ghrelin receptor, which include the regulation of appetite, metabolism, and reward pathways.[2][3] Proper preparation of this compound for in vivo administration is critical for obtaining reliable and reproducible experimental results.

Data Presentation

The following table summarizes key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₃₀H₃₂N₆O₂ | [1] |

| Molecular Weight | 508.61 g/mol | [2] |

| Form | Beige powder (supplied as a hydrochloride salt) | [1] |

| IC₅₀ (GHS-R1a) | 32 nM | [1] |

| Dissociation Constant (Kb) | 19 nM | [1] |

| Solubility in DMSO | ≥ 25 mg/mL | [2] |

| Solubility in Water | < 0.1 mg/mL (insoluble) | [2] |

| Storage (Powder) | -20°C for 3 years | [2] |

| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | [2] |

Experimental Protocols

Protocol 1: Solubilization in Saline

This is the most straightforward method for preparing this compound for intraperitoneal injection, as reported in several studies.[4]

Materials:

-

This compound hydrochloride powder

-

Sterile 0.9% Sodium Chloride (NaCl) solution (saline)

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Vortex mixer

-

Sterile syringes and needles for injection

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube.

-

Reconstitution: Add the calculated volume of sterile 0.9% saline to the tube to achieve the desired final concentration. For example, to prepare a 1 mg/mL solution, add 1 mL of saline for every 1 mg of this compound.

-

Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution, but care should be taken to avoid degradation of the compound.

-

Administration: The solution is now ready for intraperitoneal injection. Ensure the solution is at room temperature before administration to the animal.

Protocol 2: Solubilization using a Co-solvent System

For higher concentrations or to ensure complete dissolution, a co-solvent system can be employed. The following protocol is adapted from manufacturer recommendations.[2]

Materials:

-

This compound hydrochloride powder

-

Dimethyl sulfoxide (DMSO)

-

20% (w/v) Sulfobutyl ether beta-cyclodextrin (SBE-β-CD) in sterile saline

-

Sterile conical tubes

-

Vortex mixer

Procedure:

-

Prepare Stock Solution: Prepare a stock solution of this compound in DMSO. For example, dissolve this compound in DMSO to a concentration of 10 mg/mL. This stock solution can be stored at -20°C for up to one month or -80°C for up to six months.[2]

-

Prepare Vehicle: The vehicle for this formulation is a 10% DMSO, 90% (20% SBE-β-CD in Saline) solution.

-

Final Dilution: To prepare the final injection solution, add the this compound stock solution to the 20% SBE-β-CD in saline. For a final injection volume with 10% DMSO, 1 part of the DMSO stock solution should be added to 9 parts of the 20% SBE-β-CD in saline.

-

Example: To prepare 1 mL of a 1 mg/mL final solution, add 100 µL of the 10 mg/mL this compound in DMSO stock solution to 900 µL of 20% SBE-β-CD in saline.

-

-

Mixing: Vortex the final solution thoroughly to ensure it is homogenous. This protocol should yield a clear solution with a solubility of ≥ 5 mg/mL.[2]

-

Administration: The solution is ready for intraperitoneal injection.

Mandatory Visualizations

GHS-R1a Signaling Pathway

This compound acts by blocking the ghrelin receptor (GHS-R1a), a G protein-coupled receptor (GPCR). The activation of GHS-R1a by its endogenous ligand, ghrelin, initiates several downstream signaling cascades. This compound prevents these signaling events from occurring.

Caption: GHS-R1a signaling pathways antagonized by this compound.

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical experimental workflow for an in vivo study involving the intraperitoneal injection of this compound.

Caption: Experimental workflow for this compound in vivo studies.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of this compound, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for JMV 2959 Administration in Rat Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of JMV 2959, a growth hormone secretagogue receptor 1α (GHS-R1α) antagonist, in rat behavioral studies. The information compiled is based on preclinical research investigating the role of the ghrelin system in substance use disorders and other behaviors.

I. Compound Information

-

Compound Name: this compound

-

Mechanism of Action: Antagonist of the growth hormone secretagogue receptor 1α (GHS-R1α), also known as the ghrelin receptor.[1][2][3][4]

-

Primary Application in Research: Investigating the role of the ghrelin system in reward, addiction, and feeding behaviors.[1][4][5]

II. General Administration Protocol

This section outlines the general procedure for preparing and administering this compound to rats for behavioral experiments.

Materials:

-

This compound hydrochloride[6]

-

Vortex mixer

-

Syringes and needles for intraperitoneal injection

-

Animal scale

Protocol:

-

Preparation of this compound Solution:

-

Animal Handling and Dosing:

-

Weigh each rat immediately before administration to ensure accurate dosing.

-